4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and nitro groups at the 4 and 5 positions, respectively, imparts unique chemical properties to this compound. It is widely used as a pharmaceutical intermediate and in various scientific research applications due to its versatile reactivity and biological activity .
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as a potent inhibitor of the JAK family of enzymes . By inhibiting these enzymes, the compound interferes with the JAK-STAT signaling pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound . Disruption of this pathway can lead to a variety of diseases affecting the immune system . The downstream effects of this disruption include changes in cell division and death processes, which can impact tumor formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to alterations in cell division and death processes, potentially impacting the formation of tumors . In the context of therapeutic applications, these effects can be beneficial for the treatment of diseases like cancer and inflammatory conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage of this compound is essential. It should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine ring.
Chlorination: Finally, the compound is chlorinated to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing effects of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Electrophilic Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrrolo[2,3-d]pyrimidines: Nucleophilic substitution results in various substituted derivatives.
Scientific Research Applications
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Research: The compound is used to develop inhibitors of nitric oxide production, which have potential anti-inflammatory properties.
Industrial Applications: It is employed in the synthesis of various pharmaceutical compounds and as a building block for more complex molecules.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitro group, making it less reactive in certain substitution reactions.
5-Nitro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atom, affecting its reactivity and biological activity.
Uniqueness: 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and make it a versatile intermediate in various synthetic and biological applications .
Properties
IUPAC Name |
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXRILYMGQZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418938 | |
Record name | 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22277-01-6 | |
Record name | 22277-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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